molecular formula C9H9ClN4O3 B2443199 7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 714291-12-0

7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B2443199
CAS No.: 714291-12-0
M. Wt: 256.65
InChI Key: HKPCEQSSBDEKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is known for its sensitivity as a chromogenic and fluorescent reagent, particularly in the chromatographic analysis of amino acids and low molecular weight amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The propyl group is added in two steps due to its length .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the nitro group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzoxadiazoles .

Scientific Research Applications

7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine is used in several scientific research applications:

    Chemistry: As a fluorescent reagent for detecting amino acids and low molecular weight amines.

    Biology: In the preparation of fluorescent phospholipid derivatives and hydroxynaphthofuran.

    Industry: Used in high-performance liquid chromatography (HPLC) as a labeling reagent.

Mechanism of Action

The mechanism of action of 7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its ability to form highly fluorescent derivatives upon reaction with thiol or amino groups . This property makes it useful for detecting and quantifying various biomolecules. The molecular targets and pathways involved are primarily related to its interaction with amino acids and proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-nitrobenzofurazan: Another highly sensitive chromogenic and fluorescent reagent.

    4-Chloro-7-nitro-1,2,3-benzoxadiazole: Similar in structure and used for similar applications.

Uniqueness

7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl group may influence its reactivity and interaction with other molecules, making it particularly useful in certain analytical and research applications.

Properties

IUPAC Name

7-chloro-4-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O3/c1-4(2)11-6-3-5(10)7-8(13-17-12-7)9(6)14(15)16/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPCEQSSBDEKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.